(E)-(3-chloro-4-ethoxyphenyl){2-(4-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate
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Overview
Description
(E)-(3-chloro-4-ethoxyphenyl){2-(4-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structural features, including the presence of chloro, ethoxy, and dimethylammonio groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(3-chloro-4-ethoxyphenyl){2-(4-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and an amine.
Introduction of the Chloro and Ethoxy Groups: The chloro and ethoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate chlorinating and ethoxylating agents.
Formation of the Dimethylammonio Group: The dimethylammonio group can be introduced through a nucleophilic substitution reaction involving a suitable alkylating agent and dimethylamine.
Final Assembly: The final compound is assembled through a series of condensation and elimination reactions, leading to the formation of the desired (E)-isomer.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and dimethylammonio groups, leading to the formation of corresponding oxides and amides.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and amides.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-(3-chloro-4-ethoxyphenyl){2-(4-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is evaluated for its efficacy and safety in treating various diseases, including infections and cancers.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of (E)-(3-chloro-4-ethoxyphenyl){2-(4-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-(3-chloro-4-ethoxyphenyl){2-(4-chlorophenyl)-1-[3-(methylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate
- (E)-(3-chloro-4-ethoxyphenyl){2-(4-bromophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate
- (E)-(3-chloro-4-methoxyphenyl){2-(4-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate
Uniqueness
The uniqueness of (E)-(3-chloro-4-ethoxyphenyl){2-(4-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate lies in its specific combination of functional groups and structural features. The presence of both chloro and ethoxy groups, along with the dimethylammonio group, imparts distinct chemical and biological properties that differentiate it from similar compounds. These unique features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H26Cl2N2O4 |
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Molecular Weight |
477.4 g/mol |
IUPAC Name |
(E)-(3-chloro-4-ethoxyphenyl)-[2-(4-chlorophenyl)-1-[3-(dimethylazaniumyl)propyl]-4,5-dioxopyrrolidin-3-ylidene]methanolate |
InChI |
InChI=1S/C24H26Cl2N2O4/c1-4-32-19-11-8-16(14-18(19)26)22(29)20-21(15-6-9-17(25)10-7-15)28(24(31)23(20)30)13-5-12-27(2)3/h6-11,14,21,29H,4-5,12-13H2,1-3H3/b22-20+ |
InChI Key |
CORYHCMSNHTIIU-LSDHQDQOSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC[NH+](C)C)C3=CC=C(C=C3)Cl)/[O-])Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC[NH+](C)C)C3=CC=C(C=C3)Cl)[O-])Cl |
Origin of Product |
United States |
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